molecular formula C15H18N2O2 B7526139 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

Cat. No. B7526139
M. Wt: 258.32 g/mol
InChI Key: HBMYBDSUQHMXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a morpholine ring and an oxazole ring. This compound has shown promising results in various studies due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cellular processes. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to inhibit the growth of fungi and bacteria. Additionally, 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential use as a fluorescent probe for imaging biological molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its unique structure, which allows it to interact with biological molecules in a specific manner. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to have low toxicity and high selectivity towards certain targets. However, one limitation of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively complex synthesis process, which may limit its availability for certain experiments.

Future Directions

There are several potential future directions for the study of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules in living cells. Additionally, further studies could be done to optimize the synthesis process of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine and improve its availability for lab experiments.

Synthesis Methods

3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with morpholine and subsequent reduction with lithium aluminum hydride. The resulting compound is then methylated to obtain 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine.

Scientific Research Applications

3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antitumor activity, antifungal activity, and antimicrobial activity. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules.

properties

IUPAC Name

3-methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12-10-18-8-7-17(12)9-14-11-19-15(16-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMYBDSUQHMXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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